DMOG inhibits prolyl hydroxylase domain (PHD) enzymes by acting as a competitive inhibitor for 2-oxoglutarate, a co-substrate required for PHD activity. [, , ] PHD enzymes are responsible for hydroxylating specific proline residues within HIF-α subunits under normoxic conditions. [, , ] This hydroxylation targets HIF-α for degradation via the von Hippel-Lindau (VHL) tumor suppressor protein and the proteasome pathway. [, ]
By inhibiting PHDs, DMOG prevents HIF-α hydroxylation, leading to its stabilization and accumulation within the cell. [, , , , , , , ] Stabilized HIF-α then translocates to the nucleus and dimerizes with HIF-1β. This heterodimer binds to hypoxia-responsive elements (HREs) within the promoter regions of target genes, activating their transcription. [, , ] These target genes are involved in various cellular processes, including angiogenesis, erythropoiesis, glycolysis, and cell survival, mimicking the cellular response to hypoxia. [, , , , , ]
Angiogenesis and Bone Regeneration: DMOG promotes angiogenesis, the formation of new blood vessels, by activating HIF-1α, which in turn upregulates the expression of angiogenic factors like vascular endothelial growth factor (VEGF). [, , , , ] This property makes it a potential therapeutic agent for promoting bone regeneration in conditions like osteonecrosis of the femoral head. [] DMOG-treated mesenchymal stem cells (MSCs) demonstrated enhanced angiogenic capacity and bone regeneration in animal models. [, , ]
Stroke and Ischemic Injury: DMOG exhibits neuroprotective effects against stroke by modulating inflammatory responses. [] It reduces infarct size and improves neurological function in animal models of stroke, potentially by increasing HIF-1α and anti-inflammatory cytokines like IL-4 and IL-10. []
Cancer Research: While DMOG shows promise in regenerative medicine, its role in cancer is complex. Some studies suggest that PHD inhibitors like DMOG might increase chemoresistance in tumor cells via HIF-1-dependent mechanisms. [, ] This highlights the need for careful consideration when applying PHD inhibitors in cancer treatment.
Stem Cell Biology: DMOG is used to precondition cardiosphere-derived cells (CDCs), enhancing their stemness and therapeutic potential for myocardial regeneration. [] It increases the expression of stem cell markers, promotes proliferation, and alters cellular metabolism towards glycolysis, potentially enhancing cell survival in low-oxygen environments. []
Development of Specific PHD Inhibitors: Further research is needed to develop more specific PHD inhibitors with improved efficacy and reduced off-target effects. [] This would allow for a more targeted approach to manipulating the HIF pathway for therapeutic purposes.
Clinical Translation: While promising in preclinical studies, the clinical translation of DMOG and other PHD inhibitors requires further investigation. [, ] Well-designed clinical trials are crucial to evaluating the efficacy and safety of these compounds in human patients.
Understanding the Complex Role of HIF in Disease: HIF signaling plays a complex and often contradictory role in various diseases. [, , , , ] More research is needed to fully elucidate the contextual effects of HIF activation in different disease models to guide the development of safe and effective therapies.
Combination Therapies: Exploring the potential of DMOG and other PHD inhibitors in combination with existing therapies, such as chemotherapy or stem cell transplantation, could lead to novel therapeutic strategies for various diseases. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7